molecular formula C12H16N2O3 B5955778 ethyl (4E)-4-hydroxyimino-3-methyl-1,5,6,7-tetrahydroindole-2-carboxylate

ethyl (4E)-4-hydroxyimino-3-methyl-1,5,6,7-tetrahydroindole-2-carboxylate

Cat. No.: B5955778
M. Wt: 236.27 g/mol
InChI Key: DBAQVUNNUYCRKK-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (4E)-4-hydroxyimino-3-methyl-1,5,6,7-tetrahydroindole-2-carboxylate is a complex organic compound that belongs to the class of esters This compound is characterized by its unique structure, which includes a hydroxyimino group, a methyl group, and a tetrahydroindole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4E)-4-hydroxyimino-3-methyl-1,5,6,7-tetrahydroindole-2-carboxylate typically involves the esterification of the corresponding carboxylic acid with ethanol. This reaction can be catalyzed by acidic or basic conditions. One common method is the Fischer esterification, which involves the reaction of the carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . Another method involves the use of acid chlorides or anhydrides, which react with ethanol to form the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of photocatalytic strategies has also been explored for the synthesis of ester derivatives, which can offer more environmentally friendly and efficient production methods .

Chemical Reactions Analysis

Types of Reactions

Ethyl (4E)-4-hydroxyimino-3-methyl-1,5,6,7-tetrahydroindole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

Ethyl (4E)-4-hydroxyimino-3-methyl-1,5,6,7-tetrahydroindole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (4E)-4-hydroxyimino-3-methyl-1,5,6,7-tetrahydroindole-2-carboxylate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with proteins, affecting their structure and function. This interaction can inhibit enzyme activity or alter protein-protein interactions, leading to various biological effects .

Comparison with Similar Compounds

Ethyl (4E)-4-hydroxyimino-3-methyl-1,5,6,7-tetrahydroindole-2-carboxylate can be compared with other similar compounds such as:

These comparisons highlight the unique structure and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

ethyl (4E)-4-hydroxyimino-3-methyl-1,5,6,7-tetrahydroindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-3-17-12(15)11-7(2)10-8(13-11)5-4-6-9(10)14-16/h13,16H,3-6H2,1-2H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAQVUNNUYCRKK-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)CCCC2=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C\2=C(N1)CCC/C2=N\O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.